N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
Description
N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide is an organic compound that features a brominated phenol group attached to a cyclohexene ring via a carboxamide linkage
Properties
IUPAC Name |
N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-12-8-10(6-7-13(12)17)9-16-14(18)11-4-2-1-3-5-11/h4,6-8,17H,1-3,5,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBGGNDGOBYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NCC2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-hydroxybenzaldehyde.
Condensation: The brominated aldehyde is then condensed with cyclohexene-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of the corresponding hydroxyphenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The carboxamide linkage provides additional stability and specificity in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
- N-[(3-fluoro-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
- N-[(3-iodo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
Uniqueness
N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
